molecular formula C10H13N3O B2701342 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201201-07-0

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2701342
CAS No.: 2201201-07-0
M. Wt: 191.234
InChI Key: HRUQUXNVOCYCJP-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of a wide range of 1,2,4-triazole derivatives. Industrial production methods often involve similar multistep synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions include substituted triazoles and other heterocyclic compounds .

Scientific Research Applications

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery. In industry, it is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It operates as a pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s structure allows it to inhibit enzymes or bind to receptors, thereby exerting its biological effects. The pathways involved in its mechanism of action are often related to its ability to disrupt cellular processes in microbes or cancer cells.

Comparison with Similar Compounds

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds such as 1,2,3-triazoles and other 1,2,4-triazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable scaffold for drug development.

Properties

IUPAC Name

2-but-2-ynyl-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-4-7-12-10(14)13(8(2)11-12)9-5-6-9/h9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQUXNVOCYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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